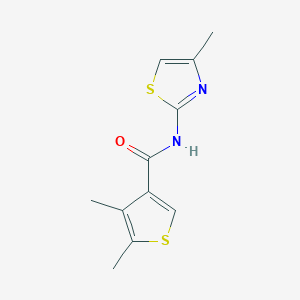
4-acetyl-1-hexyl-3-hydroxy-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-acetyl-1-hexyl-3-hydroxy-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one, also known as AM-694, is a synthetic cannabinoid that has gained attention in the scientific community for its potential applications in medical research. This compound belongs to the class of chemical compounds known as pyrrolidinones, which are commonly used as precursors for the synthesis of various pharmaceuticals.
作用機序
4-acetyl-1-hexyl-3-hydroxy-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one is a potent agonist of the cannabinoid receptors CB1 and CB2, which are located throughout the body and brain. This compound binds to these receptors and activates them, leading to a range of physiological effects. The exact mechanism of action of this compound is still being studied, but it is believed to involve the modulation of neurotransmitter release and the regulation of ion channels.
Biochemical and Physiological Effects:
This compound has been shown to produce a range of biochemical and physiological effects, including analgesia, sedation, and anxiolytic activity. The compound has also been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory conditions such as arthritis.
実験室実験の利点と制限
4-acetyl-1-hexyl-3-hydroxy-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one has several advantages for use in laboratory experiments. The compound is highly potent and selective for the cannabinoid receptors, allowing for precise control over its effects. Additionally, the synthesis of this compound is relatively simple and can be scaled up for large-scale production.
However, there are also limitations to the use of this compound in laboratory experiments. The compound has not been extensively studied in vivo, and its long-term effects and potential toxicity are not well understood. Additionally, the high potency of this compound may make it difficult to accurately dose in experiments.
将来の方向性
There are several potential future directions for research on 4-acetyl-1-hexyl-3-hydroxy-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one. One area of interest is the development of novel therapeutic agents based on the structure of this compound. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of this compound. Finally, research on the use of this compound in combination with other drugs may yield insights into its potential applications in the treatment of complex medical conditions.
合成法
The synthesis of 4-acetyl-1-hexyl-3-hydroxy-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one involves the reaction of 4-methylacetophenone with 1-hexylamine in the presence of sodium hydride. The resulting intermediate is then treated with 2,4-dichlorobenzoyl chloride to form the final product. This method has been optimized to produce high yields of pure this compound.
科学的研究の応用
4-acetyl-1-hexyl-3-hydroxy-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one has been identified as a potential therapeutic agent for the treatment of various medical conditions, including chronic pain, anxiety, and depression. The compound is believed to act on the endocannabinoid system, which plays a crucial role in regulating pain, mood, and appetite.
特性
IUPAC Name |
3-acetyl-1-hexyl-4-hydroxy-2-(4-methylphenyl)-2H-pyrrol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO3/c1-4-5-6-7-12-20-17(15-10-8-13(2)9-11-15)16(14(3)21)18(22)19(20)23/h8-11,17,22H,4-7,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLRDRQUZVUGTAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1C(C(=C(C1=O)O)C(=O)C)C2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[3-amino-5-(ethylthio)-4H-1,2,4-triazol-4-yl]-N-(3,4-dimethylphenyl)butanamide](/img/structure/B5168940.png)
![ethyl 2-methyl-4-{[4-(4-morpholinyl)phenyl]amino}-6-quinolinecarboxylate hydrochloride](/img/structure/B5168946.png)

![4-[(2-ethoxyphenyl)amino]phenyl 2-furoate](/img/structure/B5168965.png)

![3-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}-N-(2-phenylethyl)propanamide](/img/structure/B5168984.png)


![3,4-dimethoxy-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide](/img/structure/B5169007.png)
![4-(2-bromophenyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5169012.png)
![4-butyl-8-methyl-7-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5169022.png)
